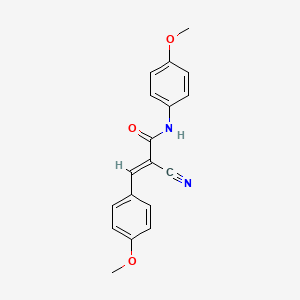

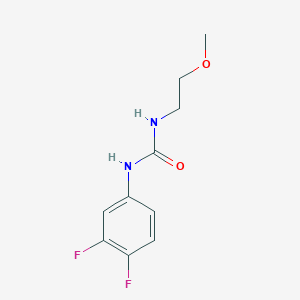

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” has been reported in the literature. For instance, a two-step procedure involving an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination has been used to synthesize 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The molecular structure of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” is based on a 1,2,3,4-tetrahydroisoquinoline core, which is a commonly occurring substructure in a large number of biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” have been studied. For example, hydroaminoalkylation reactions of ortho-chlorostyrenes with various secondary amines have been reported to deliver the linear addition products with high regioselectivity .科学的研究の応用

Anticancer Activity

Benzofuran derivatives, including the one , have shown significant potential in anticancer therapy. They exhibit cell growth inhibitory effects on various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The compound’s ability to inhibit cancer cell proliferation makes it a promising candidate for further research and development in oncology.

Neuroprotective Effects

The tetrahydroisoquinoline (THIQ) scaffold, which is part of this compound, is known for its neuroprotective properties. Compounds with the THIQ structure have been studied for their effectiveness against neurodegenerative disorders . This makes the compound a potential therapeutic agent for diseases like Alzheimer’s and Parkinson’s.

Antimicrobial Properties

THIQ-based compounds have diverse biological activities against various infective pathogens . This includes potential antibacterial and antifungal properties, which could be harnessed to develop new antimicrobial agents.

Anti-Coronavirus Activity

Recent studies have synthesized novel THIQ derivatives to test their anti-coronavirus activity. Preliminary studies of these compounds, including the one , have shown promising results against human coronavirus strains . This opens up avenues for the compound to be used in antiviral therapies, particularly in the context of the COVID-19 pandemic.

Anti-Inflammatory Applications

Compounds with the THIQ core have been associated with anti-inflammatory properties. This suggests that the compound could be used to develop new anti-inflammatory medications, potentially for conditions such as arthritis or inflammatory bowel disease .

Anticoagulant Potential

The THIQ derivatives have also been explored for their anticoagulant properties. This could lead to the development of new blood-thinning agents to prevent thrombosis, which is crucial for cardiovascular health .

Antidiabetic Effects

Research has indicated that THIQ compounds may have antidiabetic effects. This could mean that the compound might be useful in managing blood sugar levels and treating diabetes .

Anticonvulsant Properties

Lastly, the THIQ structure is known to possess anticonvulsant properties. This suggests that the compound could be beneficial in the treatment of epilepsy and other seizure disorders .

将来の方向性

The future directions of research on “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” and similar compounds could involve the development of new synthetic approaches towards this class of compounds due to their pharmacological relevance . Further studies could also focus on exploring their diverse biological activities against various infective pathogens and neurodegenerative disorders .

作用機序

Target of Action

The compound “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide” belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of THIQ-based compounds involves their interaction with the targets, leading to changes that result in their biological activities

Biochemical Pathways

THIQ-based compounds affect various biochemical pathways, leading to their diverse biological activities against infective pathogens and neurodegenerative disorders

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

特性

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-17-14-10-13(6-5-11(14)7-8-19-17)20-18(22)16-9-12-3-1-2-4-15(12)23-16/h1-6,9-10H,7-8H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKWGIPYWICAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2362401.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2362404.png)

![(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2362414.png)

![Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2362415.png)

![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)

![2-fluoro-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2362419.png)

![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2362422.png)